molecular formula C17H15NO4 B1491513 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one CAS No. 1946021-38-0

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one

Cat. No.: B1491513
CAS No.: 1946021-38-0
M. Wt: 297.3 g/mol
InChI Key: OEJSAKBNPKQUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one, a compound belonging to the class of quinoline derivatives, has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, emphasizing its potential as an anticancer agent and its other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C17H15NO4C_{17}H_{15}NO_{4} with a molecular weight of 297.31 g/mol. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-3-hydroxyquinolin-4(1H)-one. The structure features a quinoline core substituted with a dimethoxyphenyl group and a hydroxyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures showed low nanomolar IC50 values across multiple cancer types, including A549 (lung cancer), HeLa (cervical cancer), and COLO 205 (colon cancer) cells . The mechanism of action appears to involve the disruption of microtubule assembly and induction of apoptosis through intrinsic and extrinsic pathways .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism of Action
4sA549<1Microtubule disruption, apoptosis
11eCOLO 205<1G2/M arrest, polyploidy
9bHep3B<1Apoptosis via caspase activation

Antiviral Activity

In addition to anticancer properties, derivatives of quinoline compounds have shown antiviral activity. For example, certain analogues demonstrated significant inhibition against dengue virus serotype 2 (DENV2), with selectivity indices indicating a favorable therapeutic window . This suggests that the biological activity of quinoline derivatives may extend beyond oncology to infectious diseases.

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumonia, highlighting their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Key findings from SAR studies indicate:

  • Substituent Positioning : The positioning of methoxy groups on the phenyl ring significantly affects potency. For example, the 2,4-dimethoxy substitution was found to enhance antiproliferative activity compared to other configurations .
  • Hydroxyl Group : The presence of the hydroxyl group at position 3 on the quinoline ring is crucial for inducing apoptosis and enhancing cytotoxicity against cancer cells .

Table 2: Influence of Substituents on Biological Activity

Substituent PositionBiological ActivityObservations
2,4-DimethoxyHigh antiproliferativeLow nanomolar IC50
3-HydroxyInduces apoptosisEnhances cytotoxicity
Other configurationsReduced activitySignificant loss in potency

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in vitro and in vivo:

  • In Vitro Evaluation : A study demonstrated that derivatives with specific substitutions exhibited IC50 values below 1 µM against multiple cancer cell lines while showing minimal cytotoxicity to normal cells .
  • In Vivo Studies : Animal models treated with quinoline derivatives showed reduced tumor growth rates compared to control groups, suggesting potential for further development into therapeutic agents .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJSAKBNPKQUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Reactant of Route 4
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Reactant of Route 5
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Reactant of Route 6
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.